molecular formula C8H13N3O B1489501 3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile CAS No. 1789104-08-0

3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile

Cat. No.: B1489501
CAS No.: 1789104-08-0
M. Wt: 167.21 g/mol
InChI Key: BQZRRJWQHRPZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C8H13N3O and its molecular weight is 167.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, this compound has been shown to influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins. This can lead to changes in cellular metabolism, including alterations in the production of key metabolites and energy levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For example, it can bind to the active site of an enzyme, leading to inhibition or activation of the enzyme’s function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential cumulative effects on cell signaling and metabolism .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound may have minimal or beneficial effects, such as enhancing certain cellular functions or signaling pathways . At higher doses, toxic or adverse effects can occur, including disruptions in cellular metabolism and potential damage to tissues . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, such as the citric acid cycle and glycolysis . These interactions can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The localization and accumulation of the compound can influence its activity and function, with certain tissues or cell types showing higher concentrations of the compound .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus to influence gene expression or to the mitochondria to affect cellular metabolism .

Properties

IUPAC Name

3-(4-aminopiperidin-1-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c9-4-1-8(12)11-5-2-7(10)3-6-11/h7H,1-3,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZRRJWQHRPZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile
Reactant of Route 2
Reactant of Route 2
3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile
Reactant of Route 3
Reactant of Route 3
3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile
Reactant of Route 4
Reactant of Route 4
3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile
Reactant of Route 5
Reactant of Route 5
3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile
Reactant of Route 6
Reactant of Route 6
3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.